

# Application Notes: Custom Synthesis and Experimental Use of Dimeflin

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## Compound of Interest

Compound Name: Dimeflin

Cat. No.: B1670649

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## 1.0 Introduction

**Dimeflin**, with the IUPAC name 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one, is a flavonoid derivative classified as a respiratory stimulant.[1][2][3] It has been investigated for its potential therapeutic applications in conditions characterized by respiratory insufficiency, such as Chronic Obstructive Pulmonary Disease (COPD) and sleep apnea.[4] The primary mechanism of action involves the stimulation of the central nervous system (CNS), specifically the respiratory centers in the brainstem (medulla oblongata and pons), to increase respiratory drive.[4][5] **Dimeflin** enhances the body's sensitivity to carbon dioxide levels, leading to an increased rate and depth of breathing.[4] Evidence also suggests it may act on peripheral chemoreceptors in the carotid and aortic bodies, further contributing to its respiratory stimulant effects.[4][5]

For research purposes, **Dimeflin** is typically synthesized as a hydrochloride salt to improve its stability and solubility in aqueous solutions for experimental assays. This document provides a detailed protocol for the custom synthesis of **Dimeflin** hydrochloride and outlines its preparation for experimental use.

## 2.0 Physicochemical Data

Quantitative data for **Dimeflin** and its common salt form are summarized below for reference.

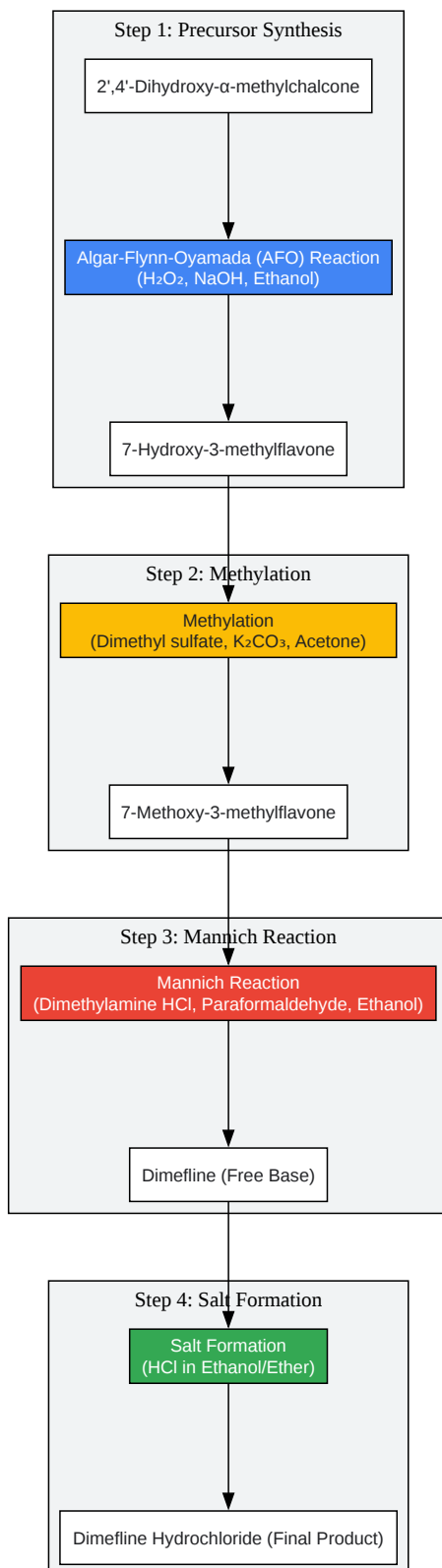
Property	Dimeflin (Free Base)	Dimeflin Hydrochloride
IUPAC Name	8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one	8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride
Molecular Formula	C <sub>20</sub> H <sub>21</sub> NO <sub>3</sub> [1]	C <sub>20</sub> H <sub>22</sub> ClNO <sub>3</sub> [6]
Molar Mass	323.39 g/mol [2]	359.85 g/mol [7]
Appearance	Solid powder[3]	Crystalline solid[1]
CAS Number	1165-48-6[1]	2740-04-7[6]

**SAFETY ADVISORY** This protocol is intended for use by qualified researchers and scientists in a well-equipped laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory. The synthesis involves hazardous chemicals. Always use a certified fume hood, personal protective equipment (PPE) including safety goggles, lab coat, and appropriate gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

### Synthesis Protocol: Dimeflin Hydrochloride

The synthesis of **Dimeflin** is a multi-step process. The key final step involves the application of the Mannich reaction to an appropriate flavone precursor to introduce the dimethylaminomethyl group at the C-8 position.[8][9][10] The following protocol outlines a plausible route starting from a 7-hydroxyflavone intermediate.

## 3.1 Synthesis Workflow Diagram

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Caption: Workflow for the multi-step synthesis of **Dimeflin** Hydrochloride.

### 3.2 Materials and Reagents

Reagent	Purpose
7-Hydroxy-3-methylflavone	Precursor
Dimethyl sulfate (DMS)	Methylating agent
Anhydrous Potassium Carbonate ( $K_2CO_3$ )	Base
Dry Acetone	Solvent
Dimethylamine hydrochloride	Amine source
Paraformaldehyde	Formaldehyde source
Ethanol (Absolute)	Solvent
Hydrochloric Acid (HCl)	For salt formation
Diethyl Ether	For precipitation
Standard laboratory glassware	Reaction vessels, condensers, etc.
Magnetic stirrer with heating	For reaction control
Rotary evaporator	For solvent removal
Filtration apparatus (Büchner funnel)	For solid isolation

### 3.3 Experimental Procedure

#### Step 1: Synthesis of 7-Methoxy-3-methylflavone (Precursor)

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-hydroxy-3-methylflavone (1 equivalent).
- Add dry acetone as the solvent, followed by anhydrous potassium carbonate ( $K_2CO_3$ , ~3 equivalents).

- Stir the suspension vigorously. Add dimethyl sulfate (DMS, ~1.2 equivalents) dropwise to the mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Wash the solid residue with acetone.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-methoxy-3-methylflavone. The product can be purified by recrystallization from ethanol.

#### Step 2: Synthesis of **Dimeflin** (Mannich Reaction)

- In a 100 mL round-bottom flask, dissolve the 7-methoxy-3-methylflavone (1 equivalent) from the previous step in absolute ethanol.
- Add dimethylamine hydrochloride (1.2 equivalents) and paraformaldehyde (1.5 equivalents) to the solution.
- Add a few drops of concentrated hydrochloric acid as a catalyst.
- Heat the mixture to reflux for 8-12 hours. The reaction should be carried out under a nitrogen atmosphere.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
- Pour the concentrated mixture into ice-cold water and basify with a cold, dilute sodium hydroxide (NaOH) solution to a pH of 9-10 to precipitate the **Dimeflin** free base.
- Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

### Step 3: Conversion to **Dimeflin** Hydrochloride (Salt Formation)

- Dissolve the crude **Dimeflin** free base in a minimal amount of absolute ethanol or anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a solution of hydrochloric acid in ethanol (ethanolic HCl) or ether dropwise with constant stirring until precipitation is complete.
- Collect the white crystalline precipitate of **Dimeflin** hydrochloride by vacuum filtration.
- Wash the crystals with a small amount of cold diethyl ether and dry in vacuo.

### 3.4 Characterization

The identity and purity of the synthesized **Dimeflin** hydrochloride should be confirmed using standard analytical techniques.

Analysis	Expected Result
Melting Point	Decomposes at 213-214 °C <sup>[1]</sup>
<sup>1</sup> H NMR	Peaks corresponding to aromatic protons, methoxy group (-OCH <sub>3</sub> ), methyl group (-CH <sub>3</sub> ), and dimethylaminomethyl group (-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub> ).
Mass Spectrometry	[M+H] <sup>+</sup> ion for the free base expected at m/z 324.16. <sup>[1]</sup>
FT-IR	Characteristic peaks for C=O (ketone), C-O-C (ether), and aromatic C=C bonds.

## Protocols for Experimental Use

### 4.1 Preparation of Stock Solutions for In Vitro Assays

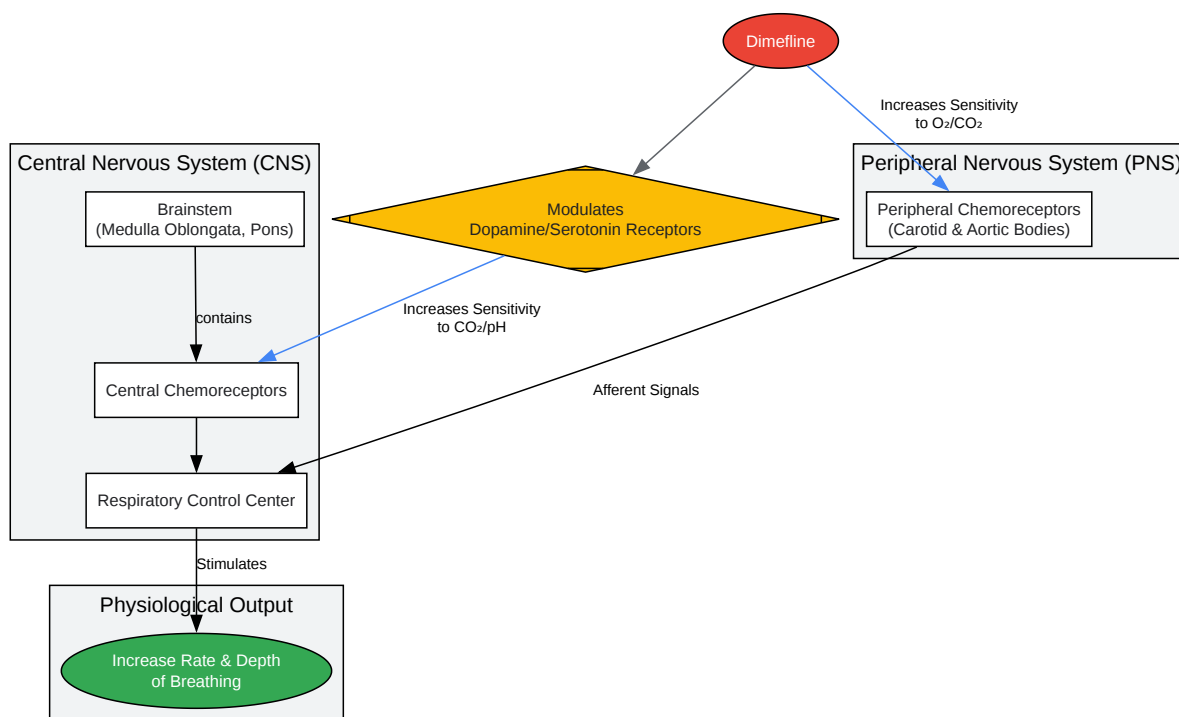
- **Calculate Required Mass:** Based on the molar mass of **Dimeflin** HCl (359.85 g/mol ), calculate the mass needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
- **Dissolution:** Weigh the calculated amount of **Dimeflin** HCl powder and dissolve it in a suitable solvent. For biological experiments, Dimethyl Sulfoxide (DMSO) is commonly used for initial high-concentration stocks, which are then diluted in aqueous buffer or cell culture media.
- **Sterilization:** If for use in cell culture, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The final concentration of DMSO in the experimental medium should typically be kept below 0.1% to avoid solvent toxicity.

#### 4.2 General Protocol for In Vitro Chemoreceptor Assay

- **Cell Culture:** Culture a suitable cell line expressing relevant receptors (e.g., dopamine or serotonin receptors) or use primary neuronal cultures from regions like the brainstem.
- **Treatment:** Prepare serial dilutions of the **Dimeflin** HCl stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
- **Incubation:** Replace the medium in the cell culture plates with the **Dimeflin**-containing medium and incubate for the desired period.
- **Endpoint Measurement:** Assess the cellular response. This could involve measuring changes in intracellular calcium, membrane potential, neurotransmitter release, or gene expression related to respiratory control pathways.

## Proposed Mechanism of Action

**Dimeflin**'s primary role as a respiratory stimulant is mediated through its action on the central and peripheral nervous systems.



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Caption: Proposed mechanism of **Dimeflin** as a respiratory stimulant.

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